molecular formula C8H7Br2N B7859859 5,7-Dibromoindoline

5,7-Dibromoindoline

Cat. No. B7859859
M. Wt: 276.96 g/mol
InChI Key: QMHARJXLJNOAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dibromoindoline is a useful research compound. Its molecular formula is C8H7Br2N and its molecular weight is 276.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neuropharmacological Applications : One study explored the effects of 5-hydroxyindole, a related compound, on human alpha 7 nicotinic acetylcholine receptors. This research is relevant for understanding the neuropharmacological applications of similar compounds like 5,7-Dibromoindoline, especially in the context of synaptic transmission and potential neurological therapies (Zwart et al., 2002).

  • Anticancer Research : A study on 5,7-dibromoquinoline scaffold-based derivatives, closely related to this compound, revealed potential as anticancer agents. The research showed that these compounds were effective against human breast cancer cell lines, highlighting the potential of this compound derivatives in cancer treatment (Elghazawy et al., 2017).

  • Antimicrobial Properties : A study involving the synthesis of spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives, which can be derived from compounds like this compound, demonstrated moderate antimicrobial activities. This suggests potential applications of this compound in developing new antimicrobial agents (Faty et al., 2015).

  • Chemical and Spectroscopic Analysis : Comparative vibrational spectroscopic studies of 5,7-dibromo-8-hydroxyquinoline, a compound structurally similar to this compound, provided insights into the effects of substituents on vibrational frequencies, stability, and bond strength. This type of research is crucial for understanding the chemical properties of this compound (Lakshmi et al., 2011).

  • Development of Bioactive Molecules : Research into coumarin and 3,4-dihydroquinolinone derivatives, which are structurally related to this compound, focused on their potential as antidepressants. This suggests that this compound could also be explored for similar bioactive properties (Wang et al., 2019).

properties

IUPAC Name

5,7-dibromo-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHARJXLJNOAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Part A: Indoline (2.2 g, 18.04 mmol), dissolved in dichloromethane (160 mL) was stirred with pyridinium tribromide (12 g, 37.6 mmol) for 16 h at 25° C. The reaction was quenched with sat NaHSO3 (50 mL) and water (50 mL). The dichloromethane was separated, dried (MgSO4) and stripped in vacuo. The residue was chromatographed on silica gel using 20% ethyl acetate/hexanes as eluent to give 5,7-dibromoindoline (4.2 g, 84% yield). 1H NMR(CDCl3) δ 7.28 (m, 1H), 7.11 (s, 1H), 3.96 (s br, 1H ), 3.63 (t J=9 Hz, 1H), 3.13 (t J=9 Hz, 2H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.